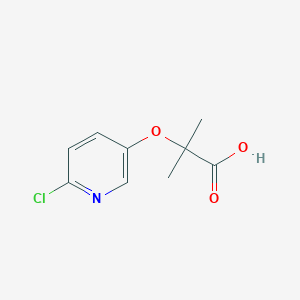![molecular formula C16H14Cl2N2O4 B13098267 Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound with the molecular formula C14H12Cl2N2O4 It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate typically involves the halogenation of dimethyl-2,2’-bipyridine derivatives. One common method involves the use of trimethylsilyl intermediates and electrophilic halide reagents such as hexachloroethane and cesium fluoride . The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents, as well as reaction conditions, are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The bipyridine core can participate in redox reactions, forming different oxidation states.
Complexation: The compound can form stable complexes with metal ions, which is a key feature in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and phosphines for substitution reactions. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used for redox reactions. The reactions are typically carried out in solvents like dichloromethane, acetonitrile, or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and function. The bipyridine core can participate in electron transfer processes, influencing redox reactions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: A simpler derivative with similar coordination properties but lacking the chloromethyl and carboxylate groups.
4,4’-Bis(chloromethyl)-2,2’-bipyridine: Similar in structure but without the dimethyl and carboxylate groups, affecting its reactivity and applications.
6,6’-Bis(chloromethyl)-2,2’-bipyridine: Lacks the dimethyl and carboxylate groups, making it less versatile in forming complexes and undergoing chemical reactions .
Uniqueness
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is unique due to the presence of both chloromethyl and carboxylate groups, which enhance its reactivity and ability to form diverse complexes. These features make it a valuable compound in various fields of research and industrial applications.
Propriétés
Formule moléculaire |
C16H14Cl2N2O4 |
|---|---|
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
methyl 2-(chloromethyl)-6-[6-(chloromethyl)-4-methoxycarbonylpyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-23-15(21)9-3-11(7-17)19-13(5-9)14-6-10(16(22)24-2)4-12(8-18)20-14/h3-6H,7-8H2,1-2H3 |
Clé InChI |
GKWREXFENKILGL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)CCl)C(=O)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


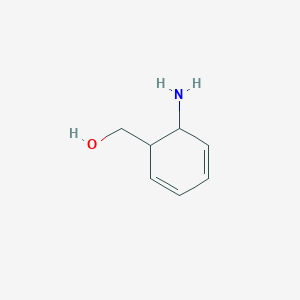

![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
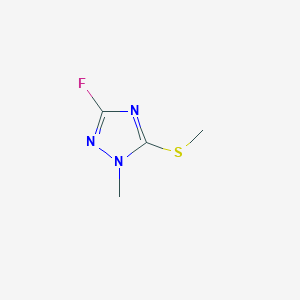
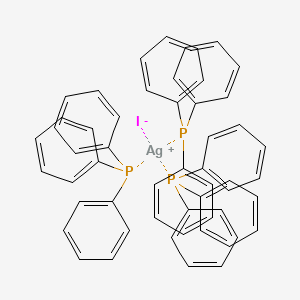
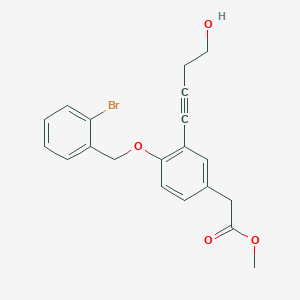
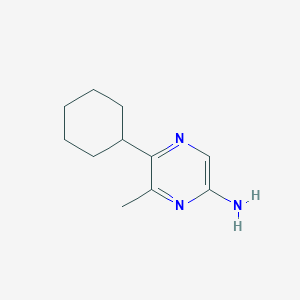
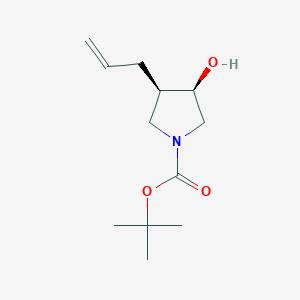

![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
